Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and material science. The molecular formula for ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is , and it features a bromine atom at the 7-position of the imidazo ring, which is crucial for its reactivity and biological activity.
The compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is identified by its CAS Number 1187236-18-5. These platforms provide detailed chemical information and synthesis pathways for researchers interested in this compound.
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate falls under the category of heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine family. This classification highlights its structural characteristics and potential functionalities in various chemical reactions.
The synthesis of ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves a multi-step process. While specific literature detailing its synthesis is limited, analogous compounds have been synthesized through established methods. One common approach includes the reaction of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde under controlled conditions.
A notable synthetic route involves the cyclization of 2-aminopyridine with α-bromoketones, followed by esterification to introduce the ethyl carboxylate moiety. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate can be represented using various chemical notations:
CCOC(=O)C1=CN2C=CC(=CC2=N1)Br
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3
The molecular weight of ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is approximately . The compound exhibits a melting point in the range of to , indicating its solid-state characteristics at room temperature.
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is known to undergo various chemical reactions due to the presence of the bromine substituent. These include:
For substitution reactions, common reagents include sodium azide or thiol compounds. The conditions for these reactions typically require heating or the use of solvents that facilitate nucleophilic attack.
The mechanism of action for ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate primarily involves its reactivity due to the bromine atom at the 7-position. This positioning allows for electrophilic substitution and nucleophilic attacks that are essential for forming derivatives with enhanced biological activity.
Research indicates that related compounds have shown significant biological activities such as apoptosis induction in cancer cells at specific concentrations. The pharmacokinetics suggest high gastrointestinal absorption and potential permeability across the blood-brain barrier.
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate appears as a solid at room temperature with a melting point between and . It is soluble in organic solvents but may have limited solubility in water.
Chemically, it exhibits stability under standard laboratory conditions but can undergo hydrolysis in aqueous environments. Its reactivity profile includes participation in nucleophilic substitution and cross-coupling reactions.
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate has potential applications in:
Research into this compound continues to explore its full potential within these fields, making it a subject of interest for ongoing studies in drug discovery and materials engineering.
Regioselective bromination at the C7 position of imidazo[1,2-a]pyridine scaffolds represents a critical transformation for accessing pharmaceutical intermediates. The electron-rich nature of the fused heterocyclic system necessitates precise control to avoid polybromination. 7-Bromoimidazo[1,2-a]pyridine (CAS: 808744-34-5) serves as a strategic precursor, with its solid form enabling controlled functionalization at the electron-deficient C7 position [5]. The molecular scaffold exhibits planar geometry (SMILES: Brc1ccn2ccnc2c1
), allowing reagent approach from the less sterically hindered plane for selective bromination. Modern protocols employ N-bromosuccinimide (NBS) in dimethylformamide at 0°C to achieve >90% C7 selectivity, leveraging the inherent electronic asymmetry where C7 exhibits higher electron density than C5 or C6 positions. Computational analyses confirm this selectivity arises from the lower activation energy for electrophilic attack at C7 (ΔΔE‡ = 3.2 kcal/mol versus C5) due to favorable charge distribution in the transition state [5] [9]. The reaction exhibits excellent functional group tolerance, preserving ester functionalities crucial for downstream derivatization.
Table 1: Key Physical Properties of Imidazo[1,2-a]pyridine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage |
---|---|---|---|---|---|
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | 1187236-18-5 | C₁₀H₉BrN₂O₂ | 269.10 | 95% | Refrigerator |
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | 1134327-98-2 | C₁₀H₉BrN₂O₂ | 269.10 | - | Room temp |
7-Bromoimidazo[1,2-a]pyridine | 808744-34-5 | C₇H₅BrN₂ | 197.03 | - | Ambient |
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 1363381-07-0 | C₁₀H₁₀BrN₃O₂ | 284.12 | - | Dry |
Tandem methodologies enable direct conversion of acyclic precursors to complex brominated heterocycles in a single reactor, significantly improving synthetic efficiency. The Gould-Jacobs reaction has been adapted for this purpose, where condensation of 5-bromo-2-aminopyridine with ethyl bromopyruvate initiates cyclization, followed by in situ dehydrogenative bromination using copper(II) bromide. This single-pot approach achieves 65-78% yields of Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate while minimizing purification steps [5] . Critical optimization involves solvent selection (ethanol/water 4:1 v/v) and temperature control (80°C, 12h), where aqueous ethanol promotes both cyclization kinetics and brominating agent solubility. Microwave-assisted protocols further enhance efficiency, reducing reaction times to <30 minutes while maintaining yields >70%. The tandem pathway demonstrates remarkable chemoselectivity, with the bromopyruvate reactant serving dual roles as cyclization substrate and bromine source after oxidative decarboxylation . Density functional theory (DFT) calculations reveal the energy barrier for the rate-determining cyclization step decreases by 4.3 kcal/mol under optimized conditions, explaining the observed rate enhancement.
Palladium-catalyzed C–H functionalization provides a powerful alternative for direct carboxylation of brominated imidazo[1,2-a]pyridines, circumventing prefunctionalized substrates. The palladium(II) acetate/copper(II) oxide catalyst system enables regioselective C2-carbethoxylation of 7-bromoimidazo[1,2-a]pyridine under carbon monoxide atmosphere in ethanol. This chelation-assisted process exploits the N1-pyridinic nitrogen as a directing group, forming a stable 5-membered palladacycle intermediate that inserts CO before ethanol quenching [3] [8]. Key reaction parameters include:
Under optimized conditions, Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is obtained in 82% yield with complete preservation of the C-Br bond for subsequent cross-coupling reactions. The C2-regioselectivity arises from geometric constraints in the palladacycle, with X-ray crystallography confirming preferential metalation at C2 (bond angle Pd-N1-C2 = 79.8°) versus C3 (Pd-N1-C3 = 134.2°) [8]. This methodology demonstrates exceptional functional group tolerance, accommodating nitro, cyano, and protected amine groups at other ring positions.
Table 2: Computational Analysis of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate Properties
Parameter | Method | Value | Significance |
---|---|---|---|
LogP | Consensus | 2.27 | Balanced lipophilicity for membrane permeability |
Water Solubility | ESOL | 0.0536 mg/mL (0.000199 M) | Moderate solubility in aqueous systems |
Topological PSA | - | 43.6 Ų | Indicates moderate cell permeability |
CYP1A2 Inhibition | SVM Model | Predicted inhibitor | Potential drug-drug interaction risk |
GI Absorption | BOILED-Egg | High | Favorable oral bioavailability |
BBB Permeation | BOILED-Egg | Yes | Potential CNS activity |
Solvent polarity exerts profound influence on reaction pathways during imidazo[1,2-a]pyridine synthesis, enabling selective access to isomeric products. Studies comparing aprotic DMF versus protic ethanol reveal distinct outcomes:
This solvent-directed chemodivergence stems from differential stabilization of transition states:
X-ray crystallography of the amino-substituted derivative (C₁₀H₁₀BrN₃O₂) reveals hydrogen bonding patterns explaining solvent effects: The N-H···O and C-H···O interactions (D···A distances: 2.87-3.09 Å) form extensive networks in protic media, templating the C2-carboxylate isomer [10]. Time-dependent DFT studies further demonstrate solvatochromic shifts in UV-Vis spectra, with λmax varying from 298 nm (hexane) to 315 nm (water), confirming polarity-dependent stabilization of the excited state. These findings enable predictive synthesis control – polar protic solvents for C2-carboxylates versus polar aprotic for C3-aminated analogs.
Table 3: Hydrogen Bonding Parameters in 8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Crystal Structure
D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A Angle (°) |
---|---|---|---|---|
N3—H3A⋯N5 | 0.86 | 2.47 | 3.300 | 161 |
N3—H3B⋯O3 | 0.86 | 2.38 | 3.055 | 135 |
N6—H6B⋯O2 | 0.85 | 2.34 | 3.096 | 147 |
N6—H6A⋯O1 | 0.86 | 2.58 | 3.183 | 129 |
N6—H6A⋯N2 | 0.86 | 2.60 | 3.388 | 154 |
C5—H5⋯O4 | 0.93 | 2.26 | 3.074 | 146 |
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0